molecular formula C13H14ClN3O2 B6460407 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide CAS No. 2346876-36-4

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide

Cat. No.: B6460407
CAS No.: 2346876-36-4
M. Wt: 279.72 g/mol
InChI Key: APPUKFZGPMKHNV-UHFFFAOYSA-N
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Description

“1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the empirical formula C14H15ClN2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string ClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . The InChI key for this compound is DZFLGFKFCANZLM-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 294.73 .

Future Directions

The future directions for the study of “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activities. Given the interesting properties of benzoxazole derivatives, these compounds may have potential applications in medicinal chemistry .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like many other benzoxazole derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions .

Biochemical Pathways

Some benzoxazole derivatives have been shown to exhibit radical scavenging abilities , suggesting that this compound might also interact with pathways involving oxidative stress.

Pharmacokinetics

Its predicted properties include a boiling point of 4865±410 °C and a density of 1364±006 g/cm3 . Its pKa is predicted to be 4.65±0.10 , which could influence its absorption and distribution in the body.

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-9-1-2-11-10(7-9)16-13(19-11)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPUKFZGPMKHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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